1-nitro-4-(2-nitroethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(2-nitroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJXKBCKLWKRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466116 | |
| Record name | Benzene, 1-nitro-4-(2-nitroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21473-45-0 | |
| Record name | Benzene, 1-nitro-4-(2-nitroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Nitro 4 2 Nitroethyl Benzene
Direct Synthesis Strategies
Direct synthesis strategies aim to introduce the necessary functional groups onto a pre-existing ethylbenzene (B125841) framework in a minimum number of steps. However, the principles of aromatic chemistry and side-chain reactivity present significant hurdles to achieving the target structure this way.
Electrophilic Aromatic Substitution (EAS) is the primary mechanism for functionalizing benzene (B151609) and its derivatives. uobabylon.edu.iq This process involves an electrophile attacking the electron-rich π-system of the aromatic ring. uobabylon.edu.iq A typical nitration reaction uses a mixture of concentrated nitric acid and sulfuric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). uobabylon.edu.iq
When considering a substrate like 4-ethylnitrobenzene (B91404), which already possesses an ethyl group and a nitro group, the location of any subsequent substitution is dictated by the directing effects of these existing groups.
Ethyl Group (-CH₂CH₃): An alkyl group is activating and directs incoming electrophiles to the ortho and para positions.
Nitro Group (-NO₂): A nitro group is strongly deactivating and a meta director. uobabylon.edu.iq
In the case of 4-ethylnitrobenzene, the directing effects are competitive. The activating ethyl group directs to the positions ortho to it (C2 and C6), while the deactivating nitro group directs to the positions meta to it (also C2 and C6). Therefore, a second nitration via EAS would overwhelmingly occur on the aromatic ring at the 2-position, yielding 1-ethyl-2,4-dinitrobenzene, not the desired side-chain nitrated product. The reaction mechanism involves the attack of the nitronium ion on the aromatic ring, not the sp³-hybridized carbons of the ethyl side chain. researchgate.net
The synthesis of the precursor, 4-ethylnitrobenzene, is a classic example of direct nitration of a substituted ethylbenzene. The most common and direct method for synthesizing 4-ethylnitrobenzene and its isomer, 2-ethylnitrobenzene, is the nitration of ethylbenzene using a mixed acid solution of fuming nitric acid and concentrated sulfuric acid. google.com The ethyl group's ortho, para-directing nature leads to a mixture of products, with the para isomer often being the major product due to reduced steric hindrance.
However, achieving side-chain nitration on ethylbenzene or its derivatives through electrophilic methods is not a standard transformation. Reactions occurring on the alkyl side chain of benzene derivatives, known as benzylic position reactions, typically proceed through radical or oxidative mechanisms rather than electrophilic attack. themasterchemistry.comlumenlearning.com For instance, benzylic bromination occurs with N-bromosuccinimide (NBS) via a radical pathway, and strong oxidation with KMnO₄ cleaves the side chain to form benzoic acid. youtube.comlibretexts.org These reactions highlight the distinct reactivity of the side chain, which is not susceptible to direct nitration under standard EAS conditions. Therefore, direct synthesis of 1-nitro-4-(2-nitroethyl)benzene by nitrating an ethylbenzene derivative is not a viable strategy.
Multi-Step Synthetic Pathways
Given the limitations of direct synthesis, multi-step pathways that construct the molecule by forming new carbon-carbon bonds are the most practical and effective approach. These methods typically involve building the 2-nitroethyl side chain onto a 4-nitrobenzene core.
The most prominent strategy for forming the C-C bond between the aromatic ring and the nitroethyl side chain is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org
To synthesize the precursor for this compound, the appropriate starting materials are 4-nitrobenzaldehyde (B150856) and nitromethane (B149229). The reaction proceeds via the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. wikipedia.org Subsequent protonation yields the β-nitro alcohol, 1-(4-nitrophenyl)-2-nitroethan-1-ol . orgsyn.org
Various catalysts and conditions have been developed for the Henry reaction to improve yields and efficiency. Common bases include alkali hydroxides and primary amines, while ammonium (B1175870) acetate (B1210297) is also frequently used, often with acetic acid as a solvent. mdma.chorgsyn.orggoogle.com
| Aldehyde | Nitroalkane | Catalyst/Solvent System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Nitromethane | NaOH / Methanol | Cooling (ice-salt bath) | 80-83% (of β-nitrostyrene after dehydration) | orgsyn.org |
| Substituted Benzaldehydes | Nitroethane | Ammonium Acetate / Glacial Acetic Acid | Reflux, 2 hours | Generally good yields | mdma.ch |
| 4-Nitrobenzaldehyde | Nitromethane | 10% KF on NaY Zeolite / Methanol | Room Temperature, 1 hour | 98% | researchgate.net |
| 4-Nitrobenzaldehyde | Nitroethane | B-BPMA-L@Cu microgel / H₂O:MeOH | 20 hours | ~60-80% (depending on temp) | researchgate.net |
Dehydration to β-Nitrostyrene: The nitroalcohol is first dehydrated to form the corresponding conjugated nitroalkene, 1-nitro-4-(2-nitrovinyl)benzene (B8809672) (or 4-nitro-β-nitrostyrene). This elimination of water is often promoted by heating in glacial acetic acid with a catalyst like ammonium acetate or by using reagents such as phthalic anhydride. mdma.ch The formation of the conjugated system provides a strong thermodynamic driving force for this step.
Reduction of the Alkene: The carbon-carbon double bond of the resulting β-nitrostyrene derivative is then selectively reduced to a single bond. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it reduces the alkene moiety without affecting the aromatic or aliphatic nitro groups. researchgate.neterowid.org This reaction provides the desired saturated this compound product. Other reducing systems, such as lithium aluminium hydride (LiAlH₄), can also be used, although they may also reduce the nitro groups if conditions are not carefully controlled. mdma.chwikipedia.org
| β-Nitrostyrene Derivative | Reducing System | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,5-Dimethoxy-β-nitrostyrene | NaBH₄ | Ethyl Acetate / Ethanol | 1-(2,5-dimethoxyphenyl)-2-nitroethane | High | erowid.org |
| General β-Nitrostyrenes | NaBH₄ | Methanol or THF | Corresponding Nitroalkanes | - | researchgate.netbeilstein-journals.org |
| Substituted β-Nitrostyrenes | Red-Al (Sodium bis(2-methoxyethoxy)aluminum dihydride) | Benzene | Corresponding β-Phenethylamines (full reduction) | 75-87% | mdma.ch |
| General β-Nitrostyrenes | NaBH₄ / CuCl₂ | - | Corresponding Phenethylamines (full reduction) | 62-83% | beilstein-journals.org |
This multi-step approach, beginning with a Henry condensation followed by a dehydration-reduction sequence, represents the most chemically sound and versatile methodology for the synthesis of this compound.
Transformations from Halogenated Precursors
The synthesis of this compound can be conceptually approached through the transformation of halogenated precursors, a common strategy in the synthesis of nitroalkanes. This method is analogous to the preparation of (2-nitroethyl)benzene (B25157) from 1-bromo-2-phenylethane, where a halide is displaced by a nitro group.
In this context, the logical precursor would be 1-(2-haloethyl)-4-nitrobenzene, for instance, 1-(2-bromoethyl)-4-nitrobenzene. The synthesis involves a nucleophilic substitution reaction where a nitrite (B80452) salt, typically sodium nitrite (NaNO₂), acts as the nucleophile to displace the bromide ion. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the nitrite salt, thereby enhancing the nucleophilicity of the nitrite anion.
Key Research Findings:
The efficiency of this substitution is influenced by several factors, including the choice of solvent, temperature, and the nature of the leaving group (I > Br > Cl). The nitrite ion is an ambident nucleophile, meaning it can attack via the nitrogen or an oxygen atom, leading to the formation of the desired nitroalkane (R-NO₂) or a nitrite ester (R-ONO), respectively. To favor the formation of the C-N bond, reaction conditions are optimized. Solvents like DMF help to promote N-alkylation.
A typical reaction protocol would involve dissolving 1-(2-bromoethyl)-4-nitrobenzene in DMF, adding sodium nitrite, and heating the mixture to a moderate temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
Table 1: Reaction Parameters for Nucleophilic Substitution
| Parameter | Condition | Rationale |
|---|---|---|
| Precursor | 1-(2-bromoethyl)-4-nitrobenzene | Bromide is a good leaving group. |
| Reagent | Sodium Nitrite (NaNO₂) | Source of the nucleophilic nitrite ion. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, favors N-alkylation. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without promoting excessive side reactions. |
Derivatization from Related Nitroaromatic Precursors
Another significant synthetic route is the derivatization from a related nitroaromatic precursor, specifically the reduction of 1-nitro-4-(2-nitroethenyl)benzene. This precursor features a conjugated system where the nitro group is attached to a vinyl group, which is in turn attached to the nitrated benzene ring. The synthesis of the target compound from this precursor involves the selective reduction of the carbon-carbon double bond of the vinyl group to a single bond, without affecting the two nitro groups.
The synthesis of the precursor, (E)-1-nitro-4-(2-nitroethenyl)benzene, has been reported, and its structure confirmed by X-ray crystallography nih.gov. The reduction of this conjugated nitroalkene to the corresponding nitroalkane is a well-established transformation. Various reducing agents can accomplish this, but selectivity is key.
Key Research Findings:
A particularly effective and chemoselective method for this reduction utilizes tri-n-butyltin hydride (Bu₃SnH) under aqueous conditions, often accelerated by microwave irradiation tandfonline.comtandfonline.com. This approach is favored for its high yields and short reaction times. The reaction proceeds by the conjugate addition of the hydride to the β-carbon of the nitroalkene.
Alternatively, catalytic hydrogenation can be employed, though conditions must be carefully controlled to prevent the reduction of the aromatic nitro group. Catalysts such as palladium on carbon (Pd/C) with a poison (like quinoline) or specific borohydride reagents can achieve the desired selectivity.
Table 2: Comparison of Reduction Methods for 1-nitro-4-(2-nitroethenyl)benzene
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydride Reduction | Bu₃SnH, H₂O | Microwave, 80°C, 8-30 min | High chemoselectivity, rapid reaction tandfonline.comtandfonline.com. | Toxicity of tin compounds. |
| Catalytic Hydrogenation | H₂, Pd/C | Low pressure, specific solvent | Avoids toxic metal hydrides. | Risk of over-reduction of nitro groups. |
| Borohydride Reduction | NaBH₄ | Methanol, 0°C to RT | Readily available and inexpensive reagent. | Can sometimes reduce nitro groups depending on the substrate and conditions. |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve reaction efficiency, reduce waste, and enhance safety. The synthesis of this compound and its precursors can benefit significantly from these approaches.
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The reduction of conjugated nitroalkenes to nitroalkanes is an excellent example of where MAOS can be applied tandfonline.comtandfonline.com.
In the context of converting 1-nitro-4-(2-nitroethenyl)benzene, using a microwave reactor can dramatically reduce the reaction time from hours to mere minutes. For instance, the reduction using aqueous tri-n-butyltin hydride can be completed in 8-30 minutes with yields up to 95% tandfonline.com. This rapid heating, combined with the use of water as a solvent, represents a greener methodology compared to conventional heating in organic solvents over extended periods tandfonline.com. The technique is also applicable to the synthesis of β-nitroalcohols, which are precursors to nitroalkenes, under neutral pH conditions, minimizing side reactions ingentaconnect.combenthamdirect.com.
Metal-Catalyzed and Metal-Directed Synthesis
While not a direct synthesis of the target compound, this compound serves as a valuable precursor in metal-catalyzed and metal-directed synthesis. The two nitro groups can be catalytically reduced to primary amine groups, yielding 4-(2-aminoethyl)aniline. This resulting diamine is a versatile building block for more complex molecules, such as polyaza macrocycles.
The reduction of nitroarenes is commonly achieved through catalytic hydrogenation using metal catalysts like nickel, palladium, or platinum researchgate.net. Metal-organic frameworks (MOFs) have also been used as supports for nickel nanoparticles, creating highly active and reusable catalysts for nitrobenzene (B124822) hydrogenation researchgate.net. Once the diamine is formed, it can undergo condensation reactions with dialdehydes or other bifunctional molecules. In the presence of a metal ion (e.g., Ni²⁺, Cu²⁺), this condensation can be directed to form specific macrocyclic structures through a template effect, where the metal ion organizes the reactants into a conformation that favors cyclization.
Continuous Flow Reactor Applications
Continuous flow chemistry offers significant advantages for hazardous reactions like nitration, which is a key step in synthesizing the aromatic part of the target molecule's precursors, such as 4-nitrotoluene (B166481) or 4-nitroethylbenzene. Nitration reactions are typically fast and highly exothermic, posing safety risks in large-scale batch reactors nih.govewadirect.combeilstein-journals.org.
Using microreactors or tubular flow reactors allows for superior control over reaction parameters such as temperature, pressure, and residence time google.comgoogle.com. The high surface-area-to-volume ratio in these reactors enables efficient heat dissipation, preventing thermal runaways and the formation of undesired byproducts nih.gov. The nitration of ethylbenzene to produce 4-ethylnitrobenzene, a potential precursor, can be performed in a continuous flow system with a reaction time of 30 seconds to 10 minutes, a stark contrast to the hours required in batch processes google.com. This enhanced control leads to higher yields, improved selectivity for the desired para-isomer, and a significantly safer process ewadirect.combeilstein-journals.org.
Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is crucial for improving the efficiency and environmental footprint of chemical syntheses. For the nitration steps involved in preparing precursors, solid acid catalysts offer a reusable and less corrosive alternative to the conventional sulfuric acid/nitric acid mixture.
Sulfated Zirconia: Sulfated zirconia (SZ) is a robust solid superacid catalyst that has demonstrated high activity in various acid-catalyzed reactions, including nitration scispace.comacs.orgresearchgate.net. When used for the nitration of toluene, an analog of ethylbenzene, modified zirconia catalysts show high conversion and selectivity scispace.comresearchgate.net. The catalytic activity stems from the high acidity generated by the sulfate (B86663) groups on the zirconia surface, which helps in the formation of the active nitronium ion (NO₂⁺) scispace.com. The use of SZ facilitates easier product separation and catalyst recycling, minimizing acidic waste streams acs.org.
Titanium-Vanadium-Doped Composite Catalysts: Composite catalysts containing titanium and vanadium oxides are known for their activity in various redox and acid-catalyzed processes mdpi.com. Vanadium-doping of titanium dioxide can enhance its catalytic properties by modifying its electronic structure and surface acidity nih.gov. While their primary applications have been in selective catalytic reduction and oxidation, their tunable properties make them candidates for developing novel nitration catalysts. The strong interaction between vanadia and the titania support can create highly dispersed and stable active sites mdpi.com. Research into these materials could lead to catalysts with enhanced selectivity for the desired para-isomer in the nitration of ethylbenzene, driven by the specific geometric and electronic environment of the catalytic sites.
Chemical Reactivity and Mechanistic Studies of 1 Nitro 4 2 Nitroethyl Benzene
Transformations of the Nitro Groups
The two nitro groups in 1-nitro-4-(2-nitroethyl)benzene, one attached to the aromatic ring and the other to the aliphatic side chain, are both susceptible to reduction, but their reactivity can differ, allowing for potential selectivity.
Reductions to Amino Functionalities
The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis. For a molecule like this compound, this can lead to the formation of 4-(2-aminoethyl)aniline. This transformation is typically achieved through methods such as catalytic hydrogenation or the use of reducing metals in acidic conditions. orgoreview.commasterorganicchemistry.com
Catalytic Hydrogenation: This is a widely used method for the reduction of both aromatic and aliphatic nitro compounds. wikipedia.org Reagents like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective catalysts. masterorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. For the complete reduction of this compound to 4-(2-aminoethyl)aniline, catalytic hydrogenation is a highly efficient method.
Metal-Acid Reductions: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for the reduction of aromatic nitro groups. orgoreview.comyoutube.com This method, known as the Béchamp reduction when using iron, is a robust and economical way to produce anilines. orgoreview.com It is also effective for the reduction of aliphatic nitro groups.
The selective reduction of one nitro group over the other in this compound presents a synthetic challenge. Generally, the aromatic nitro group is more readily reduced than the aliphatic one under certain conditions. For instance, using sodium sulfide (B99878) or ammonium (B1175870) sulfide can sometimes allow for the selective reduction of one nitro group in dinitro-aromatic compounds. scispace.com However, specific studies on the selective reduction of this compound are not extensively documented.
The resulting product, 4-(2-aminoethyl)aniline, is a valuable bifunctional molecule used in the synthesis of polymers and as a chemical intermediate. sigmaaldrich.com
Interconversion and Functional Group Modifications of Nitro Moieties
Beyond complete reduction to amines, the nitro groups can be transformed into other functionalities. For instance, partial reduction can yield hydroxylamines or nitroso compounds. The conditions for these transformations need to be carefully controlled.
The aliphatic nitro group in this compound can participate in reactions typical of nitroalkanes. For example, it can be converted to an oxime or a carbonyl group through the Nef reaction, which involves treatment of the corresponding nitronate salt with a strong acid.
Reactions Involving the Ethylene (B1197577) Linker
The ethylene bridge in this compound is a saturated aliphatic chain and is generally less reactive than the aromatic ring or the nitro groups. However, the presence of the adjacent electron-withdrawing 4-nitrophenyl group can influence its reactivity.
Oxidation Reactions
Oxidation of the ethylene linker in this compound would likely require strong oxidizing agents. Under vigorous conditions, the entire side chain could be cleaved to yield 4-nitrobenzoic acid. Milder oxidation might lead to the formation of alcohols or ketones at the benzylic position, although this is less common for a simple ethyl group compared to longer or branched alkyl chains.
Electrophilic and Nucleophilic Additions to the Aliphatic Chain
As a saturated alkyl chain, the ethylene linker is not susceptible to electrophilic or nucleophilic addition reactions in the same way that an unsaturated double or triple bond would be.
Derivatization at the Aliphatic Chain
Direct derivatization of the saturated ethylene linker is challenging. However, the carbon atom adjacent to the aliphatic nitro group (the α-carbon) exhibits enhanced acidity due to the electron-withdrawing nature of the nitro group. This allows for deprotonation with a suitable base to form a nitronate anion. This anion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol-type condensations or Michael additions, allowing for the elaboration of the side chain.
Reactivity of the Aromatic Ring
The presence of the nitro group profoundly influences the reactivity of the benzene (B151609) ring, governing the outcomes of both electrophilic and nucleophilic aromatic substitution reactions.
The introduction of an additional electrophile to the aromatic ring of this compound is a challenging transformation. The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position. youtube.comnumberanalytics.comvedantu.com This is due to its strong electron-withdrawing nature, which destabilizes the positively charged intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. youtube.comlibretexts.org The resonance structures of the sigma complex show that the positive charge is placed adjacent to the positively charged nitrogen of the nitro group in the ortho and para intermediates, which is highly unfavorable. youtube.com
| Substituent Group | Activating/Deactivating | Directing Effect |
| -NO₂ | Strongly Deactivating | meta |
| -CH₂CH₂NO₂ | Deactivating | ortho, para (weak) |
Table 1: Directing effects of the substituent groups on the aromatic ring of this compound in electrophilic aromatic substitution.
The presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). youtube.comwikipedia.orglibretexts.org For this reaction to occur, a good leaving group, such as a halide, must be present on the ring, typically at a position ortho or para to the nitro group. youtube.comlibretexts.orgbyjus.com The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.commasterorganicchemistry.com
In a hypothetical scenario where a leaving group is present at the position ortho or para to the nitro group in a derivative of this compound, the reaction would proceed via an addition-elimination mechanism. youtube.comchemistrysteps.com The nucleophile would attack the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is a key stabilizing factor. youtube.comyoutube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com The (2-nitroethyl) group at the para position would further influence the reactivity, although its effect is less direct than the ortho or para nitro group that is essential for the SNAr mechanism.
| Reaction Type | Key Features |
| Mechanism | Addition-Elimination (SNAr) |
| Intermediate | Meisenheimer Complex |
| Activating Group | Strong electron-withdrawing group (ortho or para to leaving group) |
| Leaving Group | Typically a halide |
Table 2: General characteristics of nucleophilic aromatic substitution on nitro-substituted aromatic compounds.
Multi-Component Reactions and Cycloadditions
The nitroethyl side chain of this compound contains a reactive nitroalkene-like functionality, making it a potential substrate for various multi-component and cycloaddition reactions. Nitroalkenes are well-established Michael acceptors and dienophiles. nih.govsctunisie.orgorganic-chemistry.org
Michael additions involving nitroethylene (B32686) analogs are common. nih.govsctunisie.orgorganic-chemistry.orgorganic-chemistry.org The electron-withdrawing nitro group makes the β-carbon of the nitroalkene electrophilic and susceptible to attack by nucleophiles. A variety of nucleophiles, including malonates, ketones, and nitroalkanes, can participate in Michael additions to nitroalkenes, often catalyzed by bases or organocatalysts. wikipedia.orgsctunisie.orgorganic-chemistry.org In the context of this compound, the analogous reactivity would be expected at the nitro-substituted ethyl group, although no specific examples are documented in the literature.
The nitroalkene moiety can also participate in cycloaddition reactions, such as the Diels-Alder reaction and [3+2] cycloadditions. In the Diels-Alder reaction, the nitroalkene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. nih.govbeilstein-journals.org The stereochemistry and regiochemistry of these reactions are influenced by the substituents on both the diene and the dienophile. For instance, reactions of β-fluoro-β-nitrostyrenes with cyclic dienes have been studied, yielding norbornene derivatives. nih.govbeilstein-journals.org
[3+2] Cycloadditions of nitroalkenes with 1,3-dipoles like nitrones are also well-documented, leading to the formation of five-membered heterocyclic rings such as isoxazolidines. organicreactions.orgwikipedia.orgnih.gov The regioselectivity of these reactions is governed by frontier molecular orbital interactions. wikipedia.org Computational studies have been employed to understand the mechanism and stereoselectivity of these cycloadditions. mdpi.comnih.govnih.gov
| Reaction Type | Reactants | Product |
| Michael Addition | Nitroalkene analog + Nucleophile (e.g., malonate) | Adduct with new C-C bond |
| Diels-Alder | Nitroalkene analog (dienophile) + Diene | Six-membered ring |
| [3+2] Cycloaddition | Nitroalkene analog + 1,3-Dipole (e.g., nitrone) | Five-membered heterocycle |
Table 3: Potential multi-component and cycloaddition reactions involving the nitroethyl side chain of this compound, based on analogs.
Computational Insights into Reaction Mechanisms and Transition States
While no specific computational studies on this compound were found, density functional theory (DFT) calculations on related molecules provide valuable insights into its probable reactivity. DFT studies on the nitration of benzene and nitrobenzene (B124822) have elucidated the mechanism of electrophilic aromatic substitution, confirming the two-step process involving a sigma complex and explaining the meta-directing effect of the nitro group. researchgate.neteurjchem.com These studies show that the electrophilic attack is the rate-determining step. researchgate.net
Computational investigations of nucleophilic aromatic substitution on nitroarenes have helped to understand the stability of the Meisenheimer intermediate and the role of the nitro group in this stabilization. nih.gov These studies confirm that the formation of the σH-adduct is often a fast and reversible process. nih.gov
For the reactive side chain, DFT studies on the [3+2] cycloaddition of nitroalkenes with various dipoles have been instrumental in understanding the reaction mechanism, regioselectivity, and stereoselectivity. mdpi.comnih.govnih.govnih.gov These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the outcome of the reaction. wikipedia.org For example, computational studies on the cycloaddition of nitrones to β-nitrostyrenes have explained the observed stereoselectivity and the one-step nature of the mechanism. youtube.com Similarly, DFT calculations have been used to explore the mechanism of Diels-Alder reactions involving nitrostyrene (B7858105) derivatives. nih.govbeilstein-journals.org The insights from these computational studies on analogous systems can be extrapolated to predict the behavior of this compound in similar reactions.
| Computational Method | Application to Related Compounds | Insights Gained |
| DFT (B3LYP) | Nitration of benzene and nitrobenzene | Mechanism of EAS, meta-directing effect |
| DFT | Nucleophilic aromatic substitution on nitroarenes | Stability of Meisenheimer complex |
| DFT (wb97xd) | [3+2] Cycloaddition of nitroalkenes | Reaction mechanism, regio- and stereoselectivity |
Table 4: Examples of computational studies on related compounds and the insights they provide for the reactivity of this compound.
Spectroscopic and Structural Characterization of 1 Nitro 4 2 Nitroethyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the chemical environment and connectivity of atoms can be obtained.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and arrangement of protons in a molecule. In 1-nitro-4-(2-nitroethyl)benzene, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the two nitro groups and the aromatic ring.
The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The protons ortho to the nitro group are the most deshielded due to the strong electron-withdrawing resonance and inductive effects of the nitro group, causing them to resonate at a higher chemical shift compared to the meta protons. For instance, in nitrobenzene (B124822), the ortho protons appear around 8.25 ppm, while the meta and para protons are observed at approximately 7.56 ppm and 7.71 ppm, respectively. A similar pattern is expected for this compound, with the substitution pattern influencing the exact shifts and coupling patterns.
The protons of the ethyl chain also provide characteristic signals. The protons on the carbon adjacent to the nitro group (the α-carbon) are expected to be deshielded and typically appear in the range of 4.0 to 4.4 ppm. The protons on the carbon attached to the benzene ring (the β-carbon) will also be deshielded, though to a lesser extent, and their signal is expected to be a triplet due to coupling with the adjacent methylene (B1212753) protons.
Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound and Related Structures
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to NO₂) | 8.0 - 8.3 | Doublet |
| Aromatic (meta to NO₂) | 7.4 - 7.7 | Doublet |
| -CH₂-NO₂ | 4.5 - 4.8 | Triplet |
| Ar-CH₂- | 3.3 - 3.6 | Triplet |
Note: These are approximate values and can vary based on the solvent and specific derivative.
For example, the ¹H NMR spectrum of a related compound, 1'-(diethoxymethyl)-4'-nitrobenzene, shows two peaks for the nitro-substituted benzene protons at 8.20 and 7.65 ppm.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization, the electronegativity of attached atoms, and resonance effects.
In this compound, the carbon atom attached to the nitro group on the aromatic ring (ipso-carbon) is significantly deshielded and appears at a high chemical shift, often in the range of 145-150 ppm. The other aromatic carbons will have distinct signals based on their position relative to the nitro and nitroethyl substituents. Generally, aromatic and alkene carbons resonate in the 120-170 ppm range.
The carbons of the ethyl side chain will also have characteristic chemical shifts. The carbon atom bonded to the nitro group (-CH₂-NO₂) will be deshielded and is expected to appear in the range of 70-80 ppm. The carbon atom attached to the aromatic ring (Ar-CH₂-) will resonate at a lower chemical shift, typically in the 30-40 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-NO₂) | 147 - 150 |
| Aromatic (C-CH₂CH₂NO₂) | 140 - 145 |
| Aromatic (CH) | 123 - 130 |
| -CH₂-NO₂ | 75 - 80 |
| Ar-CH₂- | 30 - 35 |
Note: These are estimated ranges. Actual values can be influenced by the solvent and specific molecular structure.
The chemical shifts in substituted benzenes are influenced by the electronic effects of the substituents. For example, in nitrobenzene, the ipso-carbon is found at 148.3 ppm, the para-carbon at 134.7 ppm, the meta-carbons at 129.4 ppm, and the ortho-carbons at 123.5 ppm.
While 1D NMR spectra provide essential information, complex molecules often require more advanced techniques for unambiguous structural assignment. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. This would be particularly useful in confirming the connectivity within the ethyl side chain and assigning the aromatic protons based on their coupling patterns.
HSQC experiments correlate proton signals with their directly attached carbon-13 nuclei. This technique provides a direct link between the ¹H and ¹³C spectra, confirming the assignments of both.
These advanced techniques are crucial for distinguishing between isomers and for determining the three-dimensional conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., characteristic nitro group stretches)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the nitro (-NO₂) groups. Nitro-aromatic compounds exhibit two distinct stretching vibrations:
Asymmetric N-O stretch: A strong band typically appearing in the range of 1550-1475 cm⁻¹.
Symmetric N-O stretch: Another strong band found between 1360-1290 cm⁻¹.
The presence of a pair of intense peaks in these regions is a strong indicator of a nitro group. Additionally, a medium intensity scissoring vibration for the nitro group can be observed between 890 cm⁻¹ and 835 cm⁻¹. For nitroalkanes, the asymmetric and symmetric N-O stretching vibrations are found near 1550 cm⁻¹ and 1365 cm⁻¹, respectively. Conjugation with an aromatic ring tends to shift these bands to slightly lower frequencies.
Table 3: Characteristic IR Absorption Frequencies for Nitro Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Aromatic Nitro Compounds | Typical Wavenumber Range (cm⁻¹) for Nitroalkanes |
|---|---|---|
| Asymmetric N-O Stretch | 1550-1475 | ~1550 |
| Symmetric N-O Stretch | 1360-1290 | ~1365 |
| NO₂ Scissoring | 890-835 | - |
Source:
Other expected absorptions in the IR spectrum of this compound include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the ethyl side chain (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and identification.
Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the separation, detection, and structural elucidation of compounds in complex mixtures. While specific LC-MS/MS studies on this compound are not extensively documented in publicly accessible literature, the analysis of structurally similar compounds, such as 4-nitrophenethylamine, provides significant insights into the expected fragmentation patterns.
In a typical LC-MS/MS experiment, the analyte is first separated from a mixture using liquid chromatography. The eluted compound then enters the mass spectrometer, where it is ionized, most commonly via electrospray ionization (ESI). The resulting precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic product ions. The masses of these ions are then detected, providing a fragmentation pattern that serves as a structural fingerprint.
For instance, the analysis of 4-nitrophenethylamine ([C₈H₁₀N₂O₂]) in positive ion mode would likely involve the protonated molecule [M+H]⁺ as the precursor ion. nih.gov The fragmentation of this ion under CID conditions can be predicted to follow established pathways for nitroaromatic compounds. Common fragmentation includes the loss of the nitro group (NO₂) or parts of the ethylamine (B1201723) side chain. Detailed analysis of 4-nitrophenethylamine has shown a precursor ion (m/z 167.0815) that fragments into several product ions upon collision, with the most intense peak often corresponding to a stable fragment. nih.gov
Table 1: Representative LC-MS/MS Data for 4-nitrophenethylamine nih.gov
| Parameter | Value |
| Compound | 4-nitrophenethylamine |
| Formula | C₈H₁₀N₂O₂ |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ (m/z) | 167.0815 |
| Collision Energy | 10 V and 20 V |
| Major Product Ions (m/z) | 91 |
This interactive table summarizes the key parameters in an LC-MS/MS analysis of 4-nitrophenethylamine, a structural analog of this compound.
The fragmentation data is crucial for confirming the identity of the compound and for quantitative analysis in complex matrices.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method can resolve ambiguities in molecular structure, such as regiochemistry and stereochemistry, by providing definitive bond lengths, bond angles, and torsion angles.
Table 2: Crystallographic Data for 4-(4-Nitrophenyl)thiomorpholine mdpi.com
| Parameter | Value |
| Compound | 4-(4-Nitrophenyl)thiomorpholine |
| Formula | C₁₀H₁₂N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5855(3) |
| b (Å) | 11.2355(4) |
| c (Å) | 9.8739(3) |
| β (°) | 109.231(1) |
| Volume (ų) | 1003.79(6) |
| Z | 4 |
This interactive table presents the fundamental crystallographic data obtained for 4-(4-Nitrophenyl)thiomorpholine, illustrating the level of detail provided by X-ray diffraction analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems, where π-electrons can be excited by UV or visible light. The presence of a nitro group, an electron-withdrawing group, in conjugation with a benzene ring significantly influences the electronic absorption spectrum.
For compounds like this compound, the key chromophore is the nitrophenyl group. The ethylnitro group is not directly conjugated with the aromatic ring, and thus its primary influence on the UV-Vis spectrum would be through inductive effects rather than resonance. A more directly relevant example for the electronic properties of a conjugated nitrophenyl system is 4-nitrostyrene (B89597), where the vinyl group is in direct conjugation with the nitrophenyl moiety.
The UV-Vis spectrum of 4-nitrostyrene in a non-polar solvent like cyclohexane (B81311) typically shows a strong absorption band corresponding to the π → π* transition of the conjugated system. The nitro group's strong electron-withdrawing nature extends the conjugation, leading to a bathochromic (red) shift compared to styrene (B11656) itself. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure. For a series of para-substituted β-nitrostyrenes, the electronic absorption spectra show distinct bands whose positions are influenced by the substituent on the phenyl ring. researchgate.net
Table 3: Representative UV-Vis Absorption Data for Substituted β-Nitrostyrenes in Cyclohexane researchgate.net
| Compound | Substituent (para) | λmax (nm) |
| β-nitrostyrene | -H | ~310 |
| para-chloro-β-nitrostyrene | -Cl | ~315 |
| para-methyl-β-nitrostyrene | -CH₃ | ~320 |
| para-hydroxy-β-nitrostyrene | -OH | ~360 |
| para-dimethylamino-β-nitrostyrene | -N(CH₃)₂ | ~425 |
This interactive table demonstrates the effect of para-substituents on the maximum absorption wavelength (λmax) of β-nitrostyrene, highlighting the electronic influence on the conjugated system.
These spectroscopic and structural characterization methods, when applied to this compound and its derivatives, provide a comprehensive understanding of their molecular identity, conformation, and electronic properties.
Theoretical and Computational Chemistry Studies of 1 Nitro 4 2 Nitroethyl Benzene
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic energy of molecules. Computational studies on nitrobenzene (B124822) and its derivatives frequently employ DFT methods, such as B3LYP, with basis sets like 6-31G(d) or higher, to achieve a balance between accuracy and computational cost. unpatti.ac.idnih.gov The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
For 1-nitro-4-(2-nitroethyl)benzene, it is anticipated that the benzene (B151609) ring would be largely planar. The nitro group attached to the ring and the ethylnitro side chain introduce specific structural characteristics. The C-N bond connecting the nitro group to the benzene ring and the bond lengths within the nitro group itself are influenced by the electron-withdrawing nature of the nitro moiety. In related nitroaromatic compounds, the geometry of the nitro group and its orientation with respect to the benzene ring are critical factors in determining the molecule's electronic properties. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound (based on related compounds)
| Parameter | Predicted Value Range |
| C-C (aromatic) bond length | 1.38 - 1.40 Å |
| C-N (aromatic) bond length | 1.47 - 1.49 Å |
| N-O (nitro group) bond length | 1.21 - 1.23 Å |
| C-C (ethyl chain) bond length | 1.52 - 1.54 Å |
| C-N (ethyl chain) bond length | 1.48 - 1.50 Å |
| O-N-O bond angle | 123° - 125° |
| C-C-N (aromatic) bond angle | 118° - 120° |
Note: These values are estimations based on computational data for similar nitroaromatic compounds and may not represent the exact values for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
In nitroaromatic compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the electron-withdrawing nitro group. The presence of the nitro group generally lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzene. The ethylnitro group at the para position is expected to further influence these orbital energies.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy Range (eV) |
| HOMO | -7.0 to -8.0 |
| LUMO | -3.0 to -4.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are estimated values based on trends observed in other substituted nitrobenzenes. The actual values would require specific calculations.
The distribution of electron density within a molecule can be analyzed through methods like Mulliken population analysis and by visualizing the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack.
For this compound, the MEP would likely show a region of high negative potential (typically colored red or yellow) around the oxygen atoms of both nitro groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the ethyl group, suggesting sites for nucleophilic interaction. The aromatic ring itself will exhibit a complex potential landscape due to the competing electronic effects of the nitro and ethylnitro substituents.
Conformational Analysis and Molecular Dynamics Simulations
The ethylnitro side chain of this compound introduces conformational flexibility. Conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. For the ethylnitro group, rotation around the C-C and C-N single bonds would lead to various conformers with different energies. Identifying the most stable conformer is crucial as it represents the most populated state of the molecule.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic positions. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO2 groups, C-H stretching of the aromatic ring and ethyl group, and various ring deformation modes. Comparing calculated and experimental spectra can help in the definitive assignment of spectral bands.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using quantum chemical methods. The predicted ¹H and ¹³C NMR spectra would provide information about the chemical environment of each nucleus in the molecule. For instance, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the para-substituent. stackexchange.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range |
| NO₂ Asymmetric Stretch | 1520 - 1560 |
| NO₂ Symmetric Stretch | 1340 - 1370 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
Note: These are typical frequency ranges for the specified functional groups and a precise prediction would require specific calculations for the molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally.
The synthesis of this compound likely involves the nitration of ethylbenzene (B125841). Computational studies on the nitration of ethylbenzene can shed light on the reaction mechanism. The ethyl group is an ortho-, para-directing activator, meaning that electrophilic substitution, such as nitration, will preferentially occur at the ortho and para positions of the benzene ring. quora.comvaia.com The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring. quora.com Computational modeling can determine the activation energies for the formation of the different isomers, providing a rationale for the observed product distribution.
Furthermore, computational studies can be employed to investigate the decomposition pathways of nitroaromatic compounds. For energetic materials, understanding the initial steps of thermal decomposition is crucial for assessing their stability and safety. unpatti.ac.id
Synthetic Utility and Applications in Materials Science for 1 Nitro 4 2 Nitroethyl Benzene
Role as an Advanced Synthetic Intermediate
The presence of both an aromatic and an aliphatic nitro group makes 1-nitro-4-(2-nitroethyl)benzene a highly adaptable component in multi-step organic synthesis. These electron-withdrawing groups significantly influence the reactivity of the benzene (B151609) ring and provide handles for a variety of chemical transformations.
This compound serves as a foundational building block for creating intricate organic frameworks. The aliphatic nitro group can participate in Henry (nitro-aldol) reactions, Michael additions, and can be reduced to an amine or converted to a carbonyl group via the Nef reaction. The aromatic nitro group can be reduced to an amine, which then opens up possibilities for diazotization, amide coupling, and other reactions. This dual reactivity allows for the sequential or simultaneous construction of complex molecules. For instance, the nitroethyl side chain can be used to build out aliphatic chains or rings, while the aromatic core can be functionalized separately. β-Nitroolefins, which are related structures, are recognized as versatile building blocks in organic synthesis. nih.gov
The synthesis of polysubstituted benzenes is a central task in organic chemistry, and compounds like this compound are valuable starting points. fiveable.melibretexts.orglibretexts.org The nitro group on the aromatic ring is a meta-director in electrophilic aromatic substitution reactions. britannica.com However, its strong deactivating effect can make further substitutions challenging unless activating groups are also present. google.com
A more common strategy involves the transformation of the nitro group itself. Reduction of the aromatic nitro group to an amine (-NH2) creates a strongly activating, ortho-, para-directing substituent. This allows for the efficient introduction of halogens, nitro groups, or sulfonic acid groups at specific positions on the ring. The resulting amino group can then be removed or converted into other functionalities via a diazonium salt intermediate, providing a powerful tool for controlling the substitution pattern of the benzene ring. libretexts.orglibretexts.org Furthermore, one-pot syntheses using nitroolefins have been developed to create complex polysubstituted benzene derivatives. nih.gov
Table 1: Synthetic Strategies for Polysubstituted Benzenes
| Reaction Type | Reagents | Effect on Benzene Ring | Purpose |
|---|---|---|---|
| Friedel–Crafts Alkylation/Acylation | Alkyl/Acyl Halide + Lewis Acid (e.g., AlCl3) | Introduces alkyl or acyl groups. fiveable.me | Builds carbon framework. |
| Nitration | HNO3/H2SO4 | Introduces a nitro group. libretexts.org | Adds a versatile functional group. |
| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Introduces a halogen (Br, Cl). libretexts.org | Adds a directing group or synthetic handle. |
| Reduction of Nitro Group | H2/Pd, Fe/HCl, or H2S/NH3 | Converts -NO2 to -NH2. britannica.comorgsyn.org | Creates an activating, ortho-, para-director. |
The structural motifs within this compound make it a potential precursor for various classes of target molecules.
Substituted Phenoxyphenyl Ketones: The synthesis of phenoxyphenyl ethers often involves the reaction of a phenoxide with an activated aromatic halide. A plausible synthetic route starting from this compound would involve the reduction of the aromatic nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction to introduce a halogen (e.g., bromine). This halogenated intermediate could then undergo a nucleophilic aromatic substitution with a phenol (B47542) to form the diaryl ether linkage characteristic of phenoxyphenyl ketones. The other functionalities, such as the ethyl group, could be introduced or modified before or after the ether formation. A related approach involves the Friedel-Crafts benzoylation of aminophenyl derivatives, which could be sourced from the reduction of the corresponding nitro compounds. google.com
Triazole Compounds: Triazoles are a significant class of nitrogen-containing heterocycles with diverse applications. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes, including the reaction of hydrazines with other reagents or the cyclization of thiosemicarbazide (B42300) intermediates. raco.catfrontiersin.org Starting from this compound, the nitro groups can be reduced to primary amines. The aromatic amine could be converted to a hydrazine (B178648) derivative, a key precursor for building the triazole ring. Alternatively, the entire molecule can serve as a scaffold onto which a triazole ring is constructed. For example, methods exist for synthesizing new triazole and nitro-triazole derivatives from oxirane intermediates, which could potentially be formed from the ethyl side chain. mdpi.com The synthesis of 1,2,4-triazole derivatives has been reported from various starting materials, highlighting the modularity of their construction. nih.gov
Contributions to Polymer and Material Chemistry
The electronic properties and reactive handles of this compound and its derivatives make them promising candidates for applications in materials science, particularly in polymers and organic electronics.
The covalent attachment of functional molecules to polymer backbones is a key strategy for creating advanced materials with tailored properties. Nitroaromatic compounds can be readily functionalized for this purpose. The most straightforward method involves the chemical reduction of the nitro groups to primary amines. These amino groups are excellent nucleophiles and can be used to form stable covalent bonds with a variety of polymeric matrices.
For example, the resulting amino-functionalized benzene derivative can be reacted with polymers containing electrophilic groups such as epoxides, acyl chlorides, or isocyanates to form a stable linkage. This approach is fundamental in creating functional materials, including molecularly imprinted polymers for sensor applications. nih.gov Techniques for derivatizing nitroaromatic compounds, for instance by silylation of resulting hydroxyl groups after reduction and diazotization, are well-established for analytical purposes and demonstrate the chemical tractability of these molecules for creating new derivatives. nih.gov This covalent integration is critical for developing materials where the properties of the small molecule, such as fluorescence or analyte binding, are imparted to the bulk polymer. researchgate.net
Nitroaromatic compounds are of significant interest in the field of organic electronics due to the strong electron-withdrawing nature of the nitro group, which can be used to tune the electronic properties of conjugated systems. Compounds with a stilbene-like structure, such as (E)-1-nitro-4-(2-phenylethenyl)benzene, which is structurally related to derivatives of this compound, are studied for applications in optoelectronics. ontosight.ai The presence of nitro groups lowers the energy levels of the molecular orbitals (LUMO), which is beneficial for creating n-type organic semiconductors.
Starting from this compound, one could envision creating conjugated materials by, for example, forming a stilbene-like double bond from the ethyl side chain through elimination reactions. The resulting (E)-1-nitro-4-(2-nitroethenyl)benzene is a known compound and a versatile building block. nih.gov The combination of the aromatic ring and the nitro groups provides a π-conjugated system with tailored electronic characteristics. Polyaniline composites and other polymers have been used to detect nitroaromatic compounds through fluorescence quenching, indicating a strong electronic interaction between the polymer and the nitro-analyte, which is the basis for their use in electronic materials and sensors. mdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 1,2,4-triazole |
| This compound |
| 2,4-dinitrotoluene |
| (E)-1-nitro-4-(2-nitroethenyl)benzene |
| (E)-1-nitro-4-(2-phenylethenyl)benzene |
| 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene |
| Aniline |
| Benzene |
| Ketoprofen |
| o-nitroethylbenzene |
| p-nitroethylbenzene |
| Phenol |
| Substituted phenoxyphenyl ketones |
Functionalization for Photoresponsive Systems
The strategic incorporation of photoresponsive moieties into molecular architectures allows for the development of materials that can reversibly alter their properties upon exposure to light. Nitroaromatic compounds, in particular, have been a subject of interest in this field due to their unique electronic and photochemical characteristics. The functionalization of molecules like this compound offers a potential pathway to create novel photoresponsive systems, although direct research on this specific compound is limited. The discussion below will, therefore, draw upon established principles and findings from analogous nitroaromatic structures to outline the prospective utility of this compound in this domain.
The core of photoresponsivity in many nitroaromatic compounds lies in the photochemical behavior of the nitro group, especially when positioned ortho to a benzylic hydrogen, as seen in ortho-nitrobenzyl derivatives. Upon UV irradiation, these compounds can undergo intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate can then rearrange to form a nitroso compound, a transformation that results in a significant change in the electronic structure and, consequently, the absorption spectrum of the molecule. This photo-induced transformation is the fundamental principle behind the use of ortho-nitrobenzyl groups as photolabile protecting groups and as components in photoresponsive materials.
While this compound does not possess the classic ortho-nitrobenzyl arrangement, the presence of two nitro groups and a flexible ethyl linker suggests potential for functionalization to create photoactive systems. The synthetic versatility of the nitro group allows for its conversion into other functional groups, which can then be used to attach photochromic units or to incorporate the molecule into a polymer backbone.
Potential Functionalization Strategies:
One approach to imbue this compound with photoresponsive properties would be to modify its structure to include a known photochromic moiety. For instance, the nitro groups could be chemically reduced to amino groups. These amino groups could then serve as anchor points for the attachment of photochromic molecules like spiropyrans or azobenzenes. The resulting hybrid molecule would combine the inherent properties of the dinitro-substituted benzene core with the light-sensitive switching capabilities of the appended photochrome.
Another strategy involves the polymerization of functionalized derivatives of this compound. For example, the ethyl group could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. Copolymerization of this monomer with other monomers could lead to the formation of polymers with pendant nitroaromatic groups. The photophysical properties of such polymers could then be modulated by the electronic interactions between the nitro groups and the polymer backbone. Research has shown that polymers containing nitroaromatic units can exhibit interesting photoluminescent properties and can be sensitive to the presence of other molecules, suggesting potential applications in sensing. acs.org
Research Findings from Analogous Systems:
Studies on other nitro-containing polymers have demonstrated the feasibility of creating photoresponsive materials. For instance, polymers incorporating nitroaromatic moieties have been investigated for their ability to undergo photochemical crosslinking or degradation upon exposure to light. researchgate.net The nitro group can influence the excited-state dynamics of the polymer, leading to changes in fluorescence or absorption characteristics. nih.gov
The table below summarizes key photophysical properties observed in related photoresponsive systems containing nitroaromatic compounds, providing a basis for predicting the potential behavior of functionalized this compound derivatives.
| Photoresponsive System | Photo-induced Transformation | Wavelength of Activation (nm) | Observed Change | Reference |
| ortho-Nitrobenzyl esters in polymer matrix | Photolysis and release of carboxylic acid | ~350 | Change in pH and polymer solubility | rsc.org |
| Polymers with pendant azobenzene (B91143) groups | trans-cis Isomerization | ~365 (trans to cis), >420 (cis to trans) | Reversible change in absorption spectrum and polymer conformation | nih.gov |
| Spiropyran-containing polymers | Ring-opening to merocyanine (B1260669) form | ~340 | Color change from colorless to colored | nih.gov |
| Dithienylethene-based polymers | Photocyclization | 254 | Color change from colorless to pink | cmu.edu |
These examples from the literature underscore the potential for creating photoresponsive materials based on the functionalization of nitroaromatic compounds. While direct experimental data for this compound in this context is not yet available, the established chemistry of related systems provides a strong foundation for future research and development in this area. The synthesis of novel polymers and molecular switches based on the this compound scaffold could lead to new materials with applications in optical data storage, smart coatings, and controlled-release systems.
Future Directions and Emerging Research Themes for 1 Nitro 4 2 Nitroethyl Benzene Research
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of nitroaromatic compounds often involves nitration reactions that utilize harsh reagents like nitric and sulfuric acids, raising environmental and safety concerns. psu.edu Future research is expected to focus on developing more sustainable and efficient synthetic pathways to 1-nitro-4-(2-nitroethyl)benzene and related structures.
One promising area is the exploration of green chemistry principles. This includes the use of solid acid catalysts, such as zeolites and sulfated metal oxides, to replace corrosive liquid acids, thereby simplifying purification and reducing waste. Furthermore, the development of biocatalytic methods, employing enzymes to perform nitration or related transformations under mild conditions, represents a significant long-term goal for sustainable chemical production.
Another key trend is the move towards alternative nitrating agents that are safer and more selective. Reagents like dinitrogen pentoxide (N₂O₅) and nitronium salts are being investigated as potent yet more controllable alternatives to traditional nitrating mixtures. Research into capturing and utilizing nitrogen oxides (NOx), major air pollutants, as a nitrogen source for synthesizing nitro compounds also presents an innovative and environmentally conscious approach.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Green Catalysis | Reduced waste, easier catalyst separation, milder reaction conditions. |
| Biocatalysis | High selectivity, environmentally benign conditions, use of renewable resources. |
| Alternative Nitrating Agents | Improved safety, higher selectivity, reduced by-product formation. |
| NOx Utilization | Valorization of pollutants, circular economy approach to chemical synthesis. |
Exploration of Unconventional Reactivity Patterns
The rich chemistry of the nitro group extends beyond its role as a simple directing group in electrophilic aromatic substitution. Future research will likely delve into the unconventional reactivity of this compound to unlock new synthetic possibilities.
A significant area of interest is the use of nitroarenes as coupling partners in transition-metal-catalyzed cross-coupling reactions. This represents a paradigm shift, as the nitro group can be utilized as a leaving group, enabling the formation of carbon-carbon and carbon-heteroatom bonds in novel ways. For a molecule like this compound, this could open up pathways to complex molecular architectures that are difficult to access through traditional methods.
Furthermore, the nitro group can act as a precursor to other functional groups through selective reduction. While full reduction to an amine is a well-established transformation, the partial reduction to nitroso or hydroxylamine (B1172632) intermediates offers access to a different spectrum of reactivity. The exploration of these intermediates derived from this compound could lead to the synthesis of novel heterocyclic compounds and other valuable chemical entities. The development of stereoselective reactions, such as the nitro-Mannich reaction, starting from precursors related to this compound, could also be a fruitful area of investigation for the synthesis of biologically active molecules.
Integration with Flow Chemistry and Automation for Scalable Synthesis
The synthesis of nitroaromatic compounds is often exothermic and can pose safety risks, particularly on a large scale. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability.
Future research will likely focus on translating the synthesis of this compound to continuous flow processes. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling better control over reaction conditions and minimizing the risk of runaway reactions. This approach not only enhances safety but can also lead to higher yields and purity of the desired product.
| Technology | Benefits for this compound Production |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, higher yields, scalability. |
| Automated Synthesis | Rapid optimization of reaction conditions, on-demand production, high reproducibility. |
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A comprehensive understanding of the structure-property relationships of this compound is crucial for predicting its reactivity and guiding its application. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.
Advanced spectroscopic methods , such as two-dimensional NMR and hyperspectral imaging, can provide detailed insights into the molecular structure and electronic environment of this compound and its derivatives. In-situ spectroscopic techniques can be employed to monitor reaction kinetics and identify transient intermediates, offering a deeper understanding of reaction mechanisms.
Computational chemistry , particularly density functional theory (DFT), has become a powerful tool for studying the electronic structure, reactivity, and spectroscopic properties of nitroaromatic compounds. Computational models can be used to predict the most likely sites for nucleophilic or electrophilic attack, elucidate reaction pathways, and understand the nature of excited states, which is crucial for photochemical applications. For this compound, computational studies can help in designing novel reactions and predicting the properties of new materials derived from it.
Cross-Disciplinary Research Opportunities in Synthetic Methodologies and Material Sciences
The unique combination of a nitroaromatic core and a reactive nitroethyl side chain in this compound makes it an interesting building block for materials science. Cross-disciplinary research at the interface of synthetic chemistry and materials science is expected to uncover novel applications for this compound.
One area of significant potential is in the synthesis of polymers and functional materials . The nitro groups can be leveraged for their electron-withdrawing properties to create electron-deficient (n-type) materials for use in organic electronics. psu.edu Furthermore, the nitroethyl group can participate in polymerization reactions or be functionalized to introduce other desired properties. The use of nitroaromatic compounds in the synthesis of porous organic polymers for applications such as gas capture and chemical sensing is an active area of research.
The development of chemiresistive sensors for the detection of specific analytes is another promising avenue. psu.edu Materials incorporating nitroaromatic moieties have shown promise in the detection of various compounds. By judiciously designing polymers or hybrid materials incorporating the this compound unit, it may be possible to develop sensors with high sensitivity and selectivity for target molecules.
Q & A
Q. What are the established synthetic routes for 1-nitro-4-(2-nitroethyl)benzene, and how is reaction progress monitored?
The compound is synthesized via a two-step catalytic process:
- Step 1 : Acid-catalyzed deprotection of 4-nitrobenzaldehyde dimethyl acetal to yield 4-nitrobenzaldehyde.
- Step 2 : Base-catalyzed Henry reaction of 4-nitrobenzaldehyde with nitromethane to form the final product. Reaction progress is monitored using TLC (e.g., Rf 0.70 in 20% ethyl acetate-hexane) and purified via silica gel chromatography. Spectral confirmation includes IR (νmax 2985, 1601, 1345 cm⁻¹) and NMR (δH 8.22–7.40 ppm for aromatic protons; δC 147.4–32.9 ppm) .
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns aromatic protons (δH 8.22–7.40) and nitromethylene groups (δH 4.70–3.42; δC 75.2–32.9).
- HRESIMS : Validates molecular weight (Calcd. for C₈H₈N₂O₄ + Na: 219.0382; Observed: 219.0379).
- IR Spectroscopy : Identifies nitro group vibrations (1345–1382 cm⁻¹) and aromatic C=C stretches (1601 cm⁻¹) .
Advanced Research Questions
Q. How do bifunctional catalysts enhance the synthesis of this compound?
Site-separated acid-base catalysts (e.g., mesoporous silica nanomaterials) enable sequential deprotection and Henry reactions in a single system. Acid sites (e.g., sulfonic groups) on the internal pore surfaces catalyze acetal deprotection, while external base sites (e.g., amine groups) promote nitroaldol condensation. This spatial separation prevents acid-base neutralization and improves yield (e.g., 70–85%) .
Q. How should researchers address discrepancies in reported melting points for this compound?
Discrepancies (e.g., reported Mp 95°C vs. literature 97–119°C) may arise from polymorphic forms or impurities. Methodological solutions include:
- Recrystallization : Purify using ethyl acetate-hexane gradients (3:97 to 6:94).
- DSC Analysis : Quantify thermal transitions to identify polymorphs.
- Elemental Analysis : Verify purity (>98%) to rule out impurity effects .
Q. What challenges arise in interpreting NMR spectra of nitroethyl-substituted aromatic compounds?
Key challenges include:
- Spin-Spin Coupling : Nitroethyl protons (δH 4.70–3.42) exhibit complex splitting patterns due to coupling with adjacent CH₂ groups.
- Aromatic Signal Overlap : Para-substitution symmetry simplifies aromatic signals (e.g., δH 8.22–7.40 as doublets), but meta-substituted analogs require 2D NMR (e.g., COSY, HSQC) for resolution.
- Dynamic Effects : Nitro group electron-withdrawing effects deshield nearby protons, shifting signals downfield .
Q. How can reaction conditions be optimized for the Henry reaction in synthesizing this compound?
Optimization strategies include:
- Solvent Selection : Nitromethane as both reactant and solvent improves nitroaldol kinetics.
- Base Strength : Weak bases (e.g., K₂CO₃) minimize side reactions like nitro group reduction.
- Temperature Control : Reactions at 25–40°C balance yield and selectivity.
- Catalyst Loading : 5–10 mol% of bifunctional catalysts maximizes turnover without byproduct formation .
Methodological Recommendations
- Crystallography : Use SHELXL for refining crystal structures if high-resolution data is available, leveraging its robustness for small molecules and nitro group parameterization .
- Safety Protocols : Handle nitro compounds in fume hoods with flame-resistant gloves (e.g., nitrile) due to potential explosive decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
